
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of acetonitrile, featuring a bromo, hydroxy, and methoxy substitution on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of bromine in a suitable solvent such as methylene chloride at room temperature . The resulting bromo derivative is then reacted with acetonitrile under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: The major product would be 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
Reduction: The major product would be 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethylamine.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is not well-documented. its effects are likely due to its ability to interact with biological molecules through its functional groups. The bromo group can participate in halogen bonding, the hydroxy group can form hydrogen bonds, and the nitrile group can act as a nucleophile or electrophile in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-4-methoxyphenyl)acetonitrile
- 2-(2-Bromo-5-methoxyphenyl)acetonitrile
- 2-bromo-2-(4-methoxyphenyl)acetonitrile
Uniqueness
2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
81038-45-1 |
|---|---|
Fórmula molecular |
C9H8BrNO2 |
Peso molecular |
242.07 g/mol |
Nombre IUPAC |
2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,12H,2H2,1H3 |
Clave InChI |
UPHQIVSVNWADRR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)Br)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
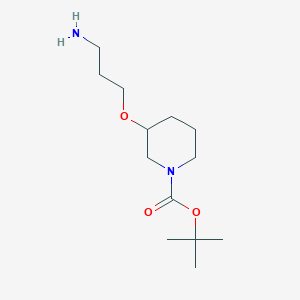



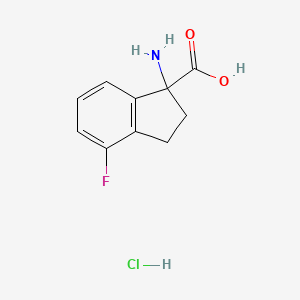
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
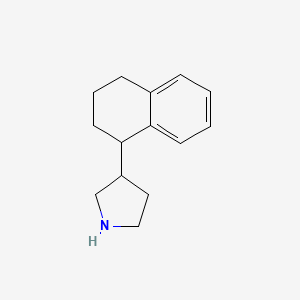
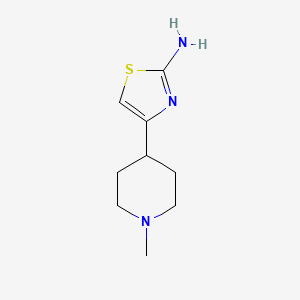

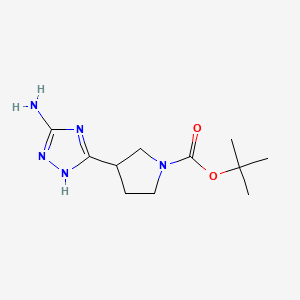
![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
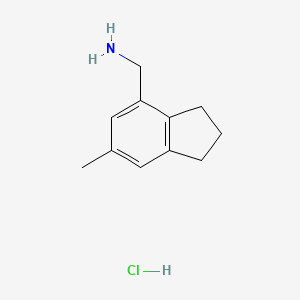
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)
